Lipophilicity and Passive Permeability
The predicted lipophilicity of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (XLogP3: 1.8 ) is lower than that of the 3-methyl analog (predicted logP ~2.3 ), indicating reduced passive membrane permeability and potentially altered ADME properties. This is a critical differentiator when optimizing lead series for oral bioavailability.
| Evidence Dimension | Lipophilicity (predicted) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: predicted logP ~2.3 |
| Quantified Difference | ~0.5 log units lower |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific binding and improved solubility, which are key factors in selecting a building block for lead optimization.
